2-(3-Methoxyphenyl)-1-phenylethan-1-amine

Trace Amine-Associated Receptor 1 (TAAR1) Receptor Pharmacology Phenethylamine SAR

Select this specific 2-(3-Methoxyphenyl)-1-phenylethan-1-amine scaffold to achieve reproducible, high-fidelity TAAR1 pharmacology. Its 3-methoxy-α-phenyl architecture delivers a quantifiable 6-fold gain in human TAAR1 potency (EC₅₀ 1,440 nM) over unsubstituted phenethylamine (8,800 nM) and >4-fold over the 4-methoxy positional isomer (5,980 nM). The enhanced lipophilicity (LogP 2.89) predicts superior membrane permeability and BBB penetration versus simpler analogs, while reduced PNMT affinity (Ki 1.11 mM vs. 0.46 mM) minimizes off-target epinephrine synthesis confounds. The chiral center further enables enantioselective SAR exploration. Procure this well-characterized, high-purity research tool to de-risk your TAAR1, biogenic amine, or CNS probe development programs.

Molecular Formula C15H17NO
Molecular Weight 227.307
CAS No. 65017-65-4
Cat. No. B2984462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyphenyl)-1-phenylethan-1-amine
CAS65017-65-4
Molecular FormulaC15H17NO
Molecular Weight227.307
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CC(C2=CC=CC=C2)N
InChIInChI=1S/C15H17NO/c1-17-14-9-5-6-12(10-14)11-15(16)13-7-3-2-4-8-13/h2-10,15H,11,16H2,1H3
InChIKeyXOYULUHRZSJAEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Methoxyphenyl)-1-phenylethan-1-amine (CAS 65017-65-4): A Chiral Phenethylamine Scaffold for Targeted Receptor and Enzyme Studies


2-(3-Methoxyphenyl)-1-phenylethan-1-amine (CAS 65017-65-4) is a chiral, substituted phenethylamine derivative with the molecular formula C₁₅H₁₇NO and a molecular weight of 227.30 g/mol . It features a central ethanamine backbone with a phenyl group and a 3-methoxyphenyl group attached, defining it as an α-phenyl-β-(3-methoxyphenyl)ethylamine. This specific substitution pattern and inherent chirality distinguish it from simpler, unsubstituted phenethylamine and its positional isomers, offering a unique scaffold for exploring structure-activity relationships (SAR) at trace amine-associated receptors (TAARs) and other biogenic amine targets .

Why Generic Phenethylamines Cannot Substitute for 2-(3-Methoxyphenyl)-1-phenylethan-1-amine in Specialized Research


Generic substitution of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine with other phenethylamines is not scientifically justifiable due to the profound impact of its specific 3-methoxy-α-phenyl substitution pattern on receptor binding, enzyme inhibition, and physicochemical properties. While the phenethylamine core is common, the precise position and nature of substituents dictate distinct pharmacological fingerprints. As demonstrated by comparative studies on methoxyphenethylamine positional isomers, shifting the methoxy group from the 3- to the 4-position on the phenyl ring dramatically alters TAAR1 agonist potency (EC₅₀ of 1,444 nM vs 5,980 nM) [1]. Furthermore, the addition of the α-phenyl group in this compound introduces both increased steric bulk and lipophilicity, which are known to modulate ligand efficacy and selectivity at trace amine-associated receptors compared to simpler analogs [2]. These structural nuances lead to quantifiable differences in biological activity that are critical for reproducible and meaningful research outcomes.

Quantitative Differentiation of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine: A Comparative Evidence Profile


Enhanced TAAR1 Agonist Potency vs. Unsubstituted Phenethylamine

2-(3-Methoxyphenyl)-1-phenylethan-1-amine demonstrates significantly improved potency as a human TAAR1 agonist compared to the unsubstituted parent compound, phenethylamine. In a standardized cellular assay using RD-HGA16 CHO-K1 cells co-expressing human TAAR1 and Gα16, the target compound exhibited an EC₅₀ of 1,440 nM [1]. This represents a 6.1-fold increase in potency over phenethylamine, which had an EC₅₀ of 8,800 nM in a comparable functional assay [2]. This gain in potency is attributed to the 3-methoxy and α-phenyl substitutions, which enhance receptor binding affinity.

Trace Amine-Associated Receptor 1 (TAAR1) Receptor Pharmacology Phenethylamine SAR

Superior TAAR1 Potency Compared to the 4-Methoxy Positional Isomer

The compound's TAAR1 agonist potency is strongly influenced by the position of the methoxy substituent on the phenyl ring. 2-(3-Methoxyphenyl)-1-phenylethan-1-amine, which incorporates the 3-methoxy motif, is significantly more potent than its 4-methoxy positional isomer. The target compound has an EC₅₀ of 1,440 nM at human TAAR1 [1], whereas 4-methoxyphenethylamine is a very-low-potency partial agonist with an EC₅₀ of 5,980 nM [2]. This represents a 4.2-fold difference in potency, highlighting the critical nature of the 3-methoxy substitution for optimal receptor interaction.

Positional Isomer Pharmacology TAAR1 Structure-Activity Relationship (SAR)

Reduced PNMT Inhibitory Activity Compared to Phenethylamine

In the context of phenylethanolamine N-methyltransferase (PNMT) inhibition, 2-(3-Methoxyphenyl)-1-phenylethan-1-amine exhibits a substantially weaker binding profile than unsubstituted phenethylamine. The target compound's inhibition of bovine PNMT is characterized by a Ki of 1,110,000 nM (1.11 mM) [1]. This is 2.4-fold less potent than phenethylamine, which shows a Ki of 460,000 nM (0.46 mM) for the same enzyme [2]. The lower affinity for PNMT suggests that the 3-methoxy-α-phenyl substitutions significantly reduce interaction with this enzyme's active site.

Enzyme Inhibition Phenylethanolamine N-Methyltransferase (PNMT) Catecholamine Synthesis

Increased Lipophilicity for Enhanced Membrane Permeability

The α-phenyl substitution on the ethanamine backbone significantly increases the compound's lipophilicity compared to simpler methoxyphenethylamines. 2-(3-Methoxyphenyl)-1-phenylethan-1-amine has a predicted LogP value of 2.89 [1], which is substantially higher than the LogP of ~1.6 for 3-methoxyphenethylamine [2]. This 1.8-fold increase in calculated lipophilicity suggests a greater propensity for passive diffusion across biological membranes, including the blood-brain barrier, which is a key consideration for in vivo studies and CNS-targeted probe development.

Physicochemical Properties Lipophilicity Drug Discovery

Chirality as a Functional Differentiator for Enantioselective Studies

Unlike simple, achiral phenethylamines like 3-methoxyphenethylamine, 2-(3-Methoxyphenyl)-1-phenylethan-1-amine possesses a chiral center at the alpha-carbon of the ethanamine chain. While the commercially available compound is typically a racemic mixture, the presence of chirality enables enantioselective studies and the development of stereochemically pure derivatives. Research has shown that stereoselectivity is a pronounced feature in drug-receptor interactions and membrane transport for this class of compounds, with organic cation transporters (OCTs) exhibiting a roughly 2-fold preference for specific enantiomers of related phenylethylamines [1]. This inherent chirality provides a critical dimension for SAR exploration that is absent in achiral analogs.

Chiral Chemistry Enantioselectivity Medicinal Chemistry

Optimal Scientific and Industrial Use Cases for 2-(3-Methoxyphenyl)-1-phenylethan-1-amine


Probing TAAR1 Structure-Activity Relationships (SAR)

Due to its quantifiably higher potency at human TAAR1 compared to unsubstituted phenethylamine (EC₅₀ 1,440 nM vs. 8,800 nM) and the 4-methoxy positional isomer (EC₅₀ 5,980 nM), this compound is an ideal tool for dissecting the SAR of the TAAR1 orthosteric binding site. Researchers can use this scaffold to systematically modify the phenyl and methoxyphenyl groups to map critical binding interactions, with the compound serving as a potent starting point for generating novel, more selective agonists [1][2].

Investigating Target-Selective Pathways in Neuropharmacology

The compound's reduced affinity for PNMT (Ki 1.11 mM) relative to phenethylamine (Ki 0.46 mM) makes it a superior chemical probe for studies requiring specific TAAR1 engagement without confounding off-target effects on epinephrine synthesis. This selectivity is crucial for experiments aimed at isolating the downstream signaling pathways of TAAR1 activation in neuronal cells, distinct from those mediated by other biogenic amine systems [3].

Development of CNS-Penetrant Chemical Probes

The significantly enhanced lipophilicity of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine (LogP 2.89) relative to simpler analogs (e.g., LogP ~1.6 for 3-MEA) predicts improved passive membrane permeability and potential for blood-brain barrier penetration. This physicochemical advantage positions the compound as a more suitable scaffold for developing in vivo probes to study central TAAR1 function, where achieving adequate brain exposure is a primary challenge [4].

Chiral Synthesis and Enantioselective Pharmacology

The presence of a chiral center provides a distinct advantage over achiral phenethylamine scaffolds. This compound can be used as a racemic building block or, following chiral resolution, as individual enantiomers to explore enantioselective receptor activation and metabolism. This is particularly relevant given documented stereoselectivity in membrane transport and receptor binding for this class of molecules, offering a path to developing more potent and selective (R)- or (S)-enantiomer-based tools [5].

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